molecular formula C17H22N8O2S B2392522 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1795089-46-1

1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide

货号: B2392522
CAS 编号: 1795089-46-1
分子量: 402.48
InChI 键: WTTUOHRWPGYTSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound features a pyrazole-sulfonamide core linked to a quinoxaline scaffold substituted with a 4-methylpiperazinylamino group. Its molecular formula is C₁₇H₂₁N₉O₂S, with a molecular weight of 415.47 g/mol. The structure combines a sulfonamide moiety (known for hydrogen-bonding interactions) with a quinoxaline ring (implicated in intercalation or π-π stacking) and a methylpiperazine group (enhancing solubility and modulating pharmacokinetics) .

属性

IUPAC Name

1-methyl-N-[3-[(4-methylpiperazin-1-yl)amino]quinoxalin-2-yl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O2S/c1-23-7-9-25(10-8-23)21-16-17(20-15-6-4-3-5-14(15)19-16)22-28(26,27)13-11-18-24(2)12-13/h3-6,11-12H,7-10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTUOHRWPGYTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CN(N=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Sulfonamide Coupling with 2,3-Dichloroquinoxaline

The first step involves reacting 2,3-dichloroquinoxaline with 1-methyl-1H-pyrazole-4-sulfonamide under alkaline conditions. According to patent WO2012052420A1, lithium hydroxide (LiOH) in dimethylacetamide (DMA) at 80–100°C for 6–12 hours yields Intermediate A with >85% purity.

Reaction Conditions:

Parameter Value
Base LiOH (2.5 equiv)
Solvent DMA
Temperature 80–100°C
Time 6–12 hours
Yield 78–82%

This method outperforms carbonate bases (e.g., K2CO3) by minimizing side reactions such as quinoxaline dimerization.

Mechanistic Insights

The base deprotonates the sulfonamide, enabling nucleophilic attack on the electron-deficient C2 position of 2,3-dichloroquinoxaline. The C3 chloride remains intact for subsequent amination.

Synthesis of Intermediate B: 3-((4-Methylpiperazin-1-yl)amino)quinoxaline

Amination of 3-Chloroquinoxaline Derivatives

Intermediate A undergoes amination with 4-methylpiperazine in the presence of 2,6-lutidine as a base. The reaction proceeds in n-butanol at 120°C for 8–16 hours, achieving 70–75% yield.

Optimized Protocol:

  • Solvent: n-Butanol
  • Base: 2,6-Lutidine (3.0 equiv)
  • Temperature: 120°C
  • Time: 8–16 hours
  • Yield: 70–75%

Selectivity and Byproduct Mitigation

The use of lutidine suppresses N-alkylation side reactions, ensuring selective C3 amination. Excess 4-methylpiperazine (2.5 equiv) drives the reaction to completion.

Final Coupling and Characterization

Assembly of the Target Compound

Intermediate A and B are coupled via a nucleophilic aromatic substitution (SNAr) reaction. The C3 chloride of Intermediate A reacts with the amine group of Intermediate B in N-methyl-2-pyrrolidone (NMP) at 100°C for 24 hours, yielding the final product.

Key Data:

  • Purity: >95% (HPLC)
  • Yield: 65–70%
  • Melting Point: 218–220°C (decomposes)

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrazole-H), 8.12–8.08 (m, 2H, quinoxaline-H), 7.95 (d, J = 8.4 Hz, 1H, quinoxaline-H), 3.85 (s, 3H, N-CH3), 3.25–3.15 (m, 8H, piperazine-H), 2.45 (s, 3H, piperazine-CH3).
  • HRMS (ESI): m/z calc. for C19H23N7O2S [M+H]+: 438.1712; found: 438.1709.

Alternative Synthetic Routes and Comparative Analysis

Pyrazole Sulfonamide Synthesis via Sulfonyl Chloride

A parallel approach involves synthesizing 1-methyl-1H-pyrazole-4-sulfonyl chloride followed by coupling with 3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-amine. This method, adapted from PMC10973197, uses triethylamine (TEA) in dichloromethane (DCM) at 0–25°C for 2–6 hours.

Comparison of Methods:

Parameter Patent Method Sulfonyl Chloride Method
Yield 65–70% 60–65%
Purity >95% 90–92%
Scalability High Moderate

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 minutes) reduces reaction time for the amination step, albeit with a slight yield drop (60–65%).

Challenges and Optimization Strategies

Solvent Selection

  • DMA vs. DMF: DMA enhances solubility of quinoxaline intermediates, reducing reaction time by 20% compared to DMF.
  • Alcohol Solvents: Ethanol increases byproduct formation due to esterification, whereas n-butanol minimizes side reactions.

Temperature Control

Exceeding 120°C in the amination step leads to decomposition of the piperazine moiety, necessitating precise temperature monitoring.

Industrial-Scale Considerations

Cost Analysis

  • LiOH vs. NaOH: LiOH increases raw material cost by 15% but improves yield by 10%, justifying its use in GMP manufacturing.
  • Solvent Recovery: DMA and n-butanol are efficiently recycled via distillation, reducing environmental impact.

Regulatory Compliance

The final compound meets ICH Q3A/B guidelines for residual solvents (<50 ppm DMA, <500 ppm n-butanol).

化学反应分析

Types of Reactions

1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and specific pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce more saturated derivatives.

科学研究应用

Anticancer Activity

Research has indicated that derivatives of quinoxaline and pyrazole compounds can act as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is implicated in various cancers. The sulfonamide group in this compound may enhance its ability to inhibit tumor growth through modulation of key signaling pathways associated with malignancies .

Antiviral Properties

Studies have shown that pyrazole-based compounds exhibit antiviral activity against HIV. The structure of 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide allows for potential interactions with viral proteins, making it a candidate for further investigation in antiviral drug development .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can optimize its biological activity. For instance, the introduction of different substituents on the pyrazole or quinoxaline rings could lead to enhanced potency against specific targets, as demonstrated in various SAR studies within related chemical families .

ADME Properties

The Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for evaluating the therapeutic potential of new compounds. Preliminary studies suggest that modifications to the piperazine moiety can improve the pharmacokinetic properties of this compound, including increased solubility and reduced toxicity .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the cytotoxic effects of 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide against various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting its potential as an anticancer agent .

Animal Models

In vivo studies utilizing murine models have demonstrated that this compound exhibits promising antitumor effects when administered at specific dosages. These findings underscore the need for further exploration into its mechanism of action and therapeutic efficacy in treating cancer .

作用机制

The mechanism of action of 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogs from Literature

The following compounds (Table 1) share structural motifs with the target molecule, enabling comparative analysis:

Table 1: Molecular Properties of Target Compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide Not provided C₁₇H₂₁N₉O₂S 415.47 Quinoxaline, 4-methylpiperazine, pyrazole-sulfonamide
1-methyl-N-[3-(3-oxopiperazin-1-yl)quinoxalin-2-yl]-1H-pyrazole-4-sulfonamide (BJ49267) 1795478-87-3 C₁₆H₁₇N₇O₃S 387.42 Quinoxaline, 3-oxopiperazine, pyrazole-sulfonamide
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide 7167-25-1 C₁₈H₁₆F₃N₃O₂S 395.40 Trifluoromethyl-benzyl, pyrazole-sulfonamide
1-ethyl-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide (BJ49285) 1251615-17-4 C₁₂H₁₁N₅O₂S 289.31 Thiophene-oxadiazole, ethyl-pyrazole-carboxamide

Structural and Functional Analysis

BJ49267 (CAS 1795478-87-3)
  • Key Difference : Replaces the 4-methylpiperazine in the target compound with a 3-oxopiperazine group.
  • Reduced molecular weight (387.42 vs. 415.47) suggests improved solubility but possibly lower metabolic stability due to the oxopiperazine’s susceptibility to enzymatic reduction.
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS 7167-25-1)
  • Key Difference: Lacks the quinoxaline-piperazine system; instead, it incorporates a trifluoromethylbenzyl group on the pyrazole.
  • Implications: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which could improve membrane permeability but reduce aqueous solubility .
BJ49285 (CAS 1251615-17-4)
  • Key Difference : Replaces sulfonamide with a carboxamide and introduces a thiophene-oxadiazole heterocycle.
  • Implications :
    • The thiophene-oxadiazole system may confer redox activity or metal-binding capacity, useful in protease or kinase inhibition.
    • Lower molecular weight (289.31) suggests enhanced bioavailability but reduced target affinity due to fewer functional groups .

Hypothetical Pharmacological and Physicochemical Trends

  • Solubility : The target compound’s 4-methylpiperazine likely improves water solubility over BJ49267’s 3-oxopiperazine, which may form stronger intramolecular H-bonds.
  • Target Selectivity: The quinoxaline scaffold in the target compound and BJ49267 suggests kinase (e.g., PI3K or JAK) inhibition, whereas the trifluoromethylbenzyl derivative (CAS 7167-25-1) may favor enzyme targets like COX-2 .
  • Metabolic Stability : The ethyl group in BJ49285’s pyrazole may slow hepatic oxidation compared to the methyl group in the target compound.

生物活性

1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.

Antitumor Activity

Research indicates that pyrazole derivatives, including 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, exhibit significant antitumor properties. A study demonstrated that compounds with similar structures inhibited the activity of key oncogenic pathways, particularly those involving BRAF(V600E) and EGFR, which are crucial in various malignancies .

Table 1: Antitumor Activity of Related Pyrazole Derivatives

Compound NameTarget PathwayIC50 (µM)Reference
1-methyl-N-(3-(4-methylpiperazin-1-yl)...BRAF(V600E)0.5
Isoxazole Pyrazole CarboxylateEGFR0.8
Triazole-Pyrazole DerivativeAurora-A Kinase1.2

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have been well-documented. These compounds inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in the inflammatory response. The specific mechanism includes the suppression of NF-kB signaling pathways .

Case Study: Inhibition of Inflammatory Markers
A recent study evaluated the anti-inflammatory potential of similar pyrazole derivatives in vitro and found a significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound .

Antimicrobial Activity

The antimicrobial efficacy of 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide has also been investigated. Pyrazole derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antimicrobial properties .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.5
Pseudomonas aeruginosa0.75

常见问题

Q. What are the key synthetic pathways for 1-methyl-N-(3-((4-methylpiperazin-1-yl)amino)quinoxalin-2-yl)-1H-pyrazole-4-sulfonamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or benzyl groups to protect reactive amines during coupling steps .
  • Coupling Reactions : Formation of the quinoxaline-piperazine core via nucleophilic substitution or Buchwald-Hartwig amination under controlled temperatures (60–100°C) in solvents like DMF or THF .
  • Sulfonamide Formation : Reaction of pyrazole-4-sulfonyl chloride with the aminoquinoxaline intermediate in the presence of a base (e.g., triethylamine) .
    Characterization :
  • Spectroscopic Methods : 1^1H/13^{13}C NMR to confirm regiochemistry; IR spectroscopy for sulfonamide (-SO2_2NH-) and amine (-NH-) stretches .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry .

Q. How is the purity and structural integrity of the compound confirmed during synthesis?

Methodological Answer:

  • Chromatographic Techniques : HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution (acetonitrile/water) to resolve impurities .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and detect side products .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and assess crystallinity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for key steps like piperazine-quinoxaline coupling .
  • Machine Learning : Training models on existing reaction datasets (solvent, temperature, catalyst) to predict optimal yields .
  • Microkinetic Modeling : Simulate reaction networks to prioritize high-yield pathways and minimize side reactions .

Q. How do structural modifications (e.g., substituents on pyrazole or quinoxaline) affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Electron-Withdrawing Groups : Introduce -CF3_3 or -SO2_2Me on pyrazole to enhance target binding affinity (e.g., kinase inhibition) .
    • Piperazine Substitutions : Replace 4-methylpiperazine with morpholine or thiomorpholine to modulate solubility and blood-brain barrier penetration .
  • In Silico Docking : Use AutoDock or Schrödinger Suite to predict binding modes with targets (e.g., EGFR or PDGFR kinases) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., IC50_{50} variability due to assay conditions) .
  • Experimental Replication : Standardize protocols (e.g., cell lines, serum concentrations) to isolate compound-specific effects .
  • Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate activity measurements .

Q. What statistical approaches are recommended for optimizing reaction conditions?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical factors .
    • Response Surface Methodology (RSM) : Model interactions between variables (e.g., solvent vs. temperature) to maximize yield .
  • Robustness Testing : Introduce deliberate perturbations (e.g., ±5°C temperature shifts) to validate optimized conditions .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。